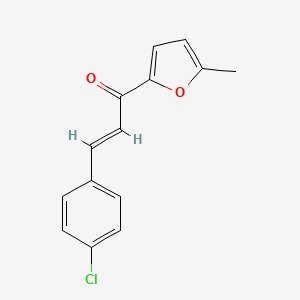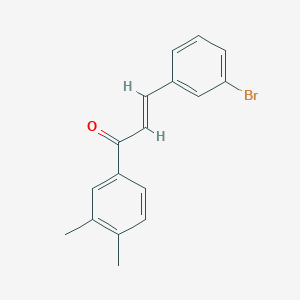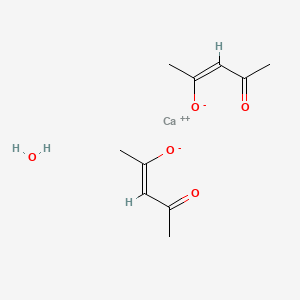
2-Chloro-5-trifluoromethyl-benzoic acid ethyl ester, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-trifluoromethyl-benzoic acid ethyl ester, also known as Chloro-trifluoromethyl-benzoic acid ethyl ester, or CTFBE, is a chemical compound with a molecular formula of C9H7ClF3O2. It is a colorless solid that is soluble in water and alcohols. CTFBE is used in a wide range of scientific research applications, such as organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
CTFBE is used in a wide range of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of various organic compounds, such as esters, amides, and ethers. In drug discovery, CTFBE is used as a starting material for the synthesis of biologically active compounds. In biochemistry, CTFBE is used as a reagent for the synthesis of nucleotides and other biomolecules.
Mécanisme D'action
The mechanism of action of CTFBE is not completely understood. However, it is believed that the compound acts as an electrophile, which is an electron-seeking molecule that can react with electron-rich molecules. This reaction is believed to be responsible for the synthesis of various organic compounds, as well as the synthesis of nucleotides and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTFBE are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, CTFBE has been found to have anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
CTFBE has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, CTFBE is soluble in water and alcohols, which makes it easy to work with. However, CTFBE is not suitable for use in experiments involving high temperatures or strong acids, as it can decompose under these conditions.
Orientations Futures
There are several potential future directions for the use of CTFBE in scientific research. For example, it could be used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In addition, CTFBE could be used to study the mechanism of action of certain enzymes, or to develop new methods for the synthesis of nucleotides and other biomolecules. Finally, CTFBE could be used to develop new methods for the synthesis of organic compounds with potential industrial applications.
Méthodes De Synthèse
The synthesis of CTFBE is typically done by reacting a chloro-trifluoromethyl-benzoic acid with an ethyl ester. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 0°C. The reaction mixture is then heated to around 70°C, and the product is collected by filtration or distillation.
Propriétés
IUPAC Name |
ethyl 2-chloro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVUPCGMGMCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-(trifluoromethyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

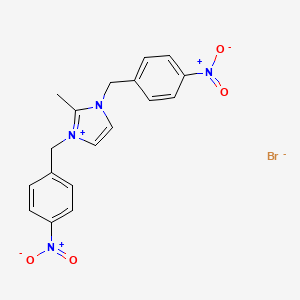
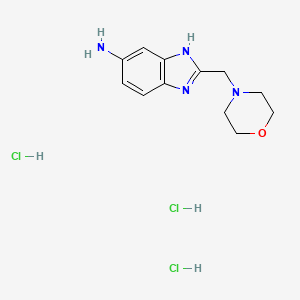
![2-Chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide (HCl)](/img/structure/B6319865.png)




